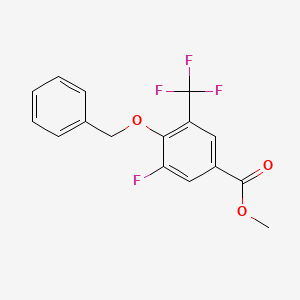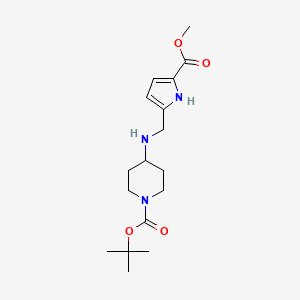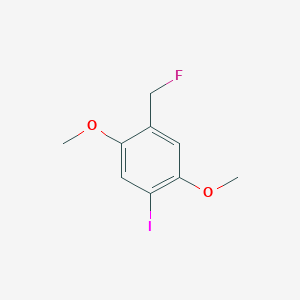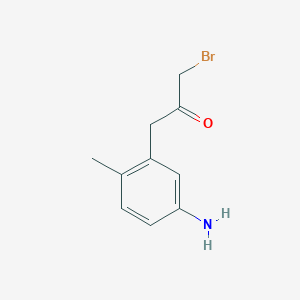
Methyl 4-(benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzyloxy group, a fluoro substituent, and a trifluoromethyl group on the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method involves the reaction of 4-(benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form the corresponding benzoic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid.
Reduction: 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoate is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 4-(benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding, while the fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Lacks the benzyloxy and fluoro substituents.
Methyl 4-(benzyloxy)benzoate: Lacks the fluoro and trifluoromethyl substituents.
Methyl 3-fluoro-4-(trifluoromethyl)benzoate: Lacks the benzyloxy substituent.
Uniqueness
Methyl 4-(benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its potential for hydrogen bonding, while the fluoro and trifluoromethyl groups increase its lipophilicity and metabolic stability, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C16H12F4O3 |
|---|---|
Poids moléculaire |
328.26 g/mol |
Nom IUPAC |
methyl 3-fluoro-4-phenylmethoxy-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C16H12F4O3/c1-22-15(21)11-7-12(16(18,19)20)14(13(17)8-11)23-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clé InChI |
AGHJCCZKZVLFKF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B14042892.png)


![[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethoxy-hydroxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B14042918.png)
![bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine](/img/structure/B14042931.png)




